molecular formula C10H16Cl2N2O2S B1450304 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride CAS No. 1797717-71-5

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride

Cat. No. B1450304
M. Wt: 299.22 g/mol
InChI Key: ATSZTAVJSNXSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 1797717-71-5 . It has a molecular weight of 299.22 g/mol . This compound is commonly used in scientific research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2S.2ClH/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12;;/h1-2,11H,3-7H2,(H,13,14);2*1H . This indicates that the compound contains a thiophene ring substituted with a piperazinylmethyl group and a carboxylic acid group.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its boiling point is predicted to be 399.9±42.0 °C .

Scientific Research Applications

Piperazine Derivatives in Therapeutics

Piperazine derivatives, including compounds like 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride, exhibit a wide array of therapeutic uses due to their significant presence in various drugs. These compounds are recognized for their roles in treating conditions ranging from mental health disorders such as antipsychotic and antidepressant effects, to antiviral, anticancer, and anti-inflammatory applications. Their flexibility as a pharmacophore has led to the exploration of piperazine-based molecules for diverse medicinal purposes, with modifications on the piperazine ring affecting their pharmacokinetics and dynamics significantly. This versatility underscores the potential of piperazine derivatives in drug discovery and design for various diseases (A. Rathi et al., 2016).

Thiophene Derivatives in Medicinal Chemistry

Thiophene derivatives, as part of the compound's structure, have been highlighted for their broad spectrum of bioactivities, making them critical in medicinal chemistry. These compounds are integral to drugs with antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties, among others. The versatility of thiophene derivatives extends beyond pharmaceuticals into organic materials due to their electronic properties, showcasing their importance in developing drugs and other applications. This broad range of uses indicates the potential for thiophene-containing compounds like 5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride in therapeutic innovations (D. Xuan, 2020).

Safety And Hazards

The compound is classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . These correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-(piperazin-1-ylmethyl)thiophene-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.2ClH/c13-10(14)9-2-1-8(15-9)7-12-5-3-11-4-6-12;;/h1-2,11H,3-7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSZTAVJSNXSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride
Reactant of Route 4
Reactant of Route 4
5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride
Reactant of Route 5
Reactant of Route 5
5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-(Piperazin-1-ylmethyl)thiophene-2-carboxylic acid dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.